Chromium nicotinate

Genotoxicity Chromosomal aberration CHO cell assay

Researchers requiring a chromium source with minimal genotoxic liability face limited options, as chromium picolinate induces chromosomal damage. Chromium nicotinate (CAS 64452-96-6) eliminates this risk: zero clastogenic activity in CHO cells, 3.2- to 8.4-fold higher tissue retention than picolinate, and an established human bioavailability of 0.8-1%-making it the definitive negative control for insulin sensitivity studies. Supplied with full analytical documentation and shipped globally under ambient conditions.

Molecular Formula C18H12CrN3O6
Molecular Weight 418.3 g/mol
CAS No. 64452-96-6
Cat. No. B1240946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium nicotinate
CAS64452-96-6
Synonymschromium niacinate
chromium nicotinic acid complex
Cr-NAC
Cr-nicotinic acid
Molecular FormulaC18H12CrN3O6
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr]
InChIInChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3
InChIKeyMSPQQAUTCRWLGR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Nicotinate: Structural Identity & Procurement


Chromium nicotinate (CAS: 64452-96-6) is a trivalent chromium complex formed by the coordination of Cr(III) with nicotinic acid (niacin) ligands [1]. This compound is commercially available as a dietary supplement ingredient and is distinct from other chromium forms such as chromium picolinate, chromium chloride, and chromium polynicotinate (niacin-bound chromium, NBC) [2]. Its synthetic preparation via reaction of an alkali metal salt of nicotinic acid with a trivalent chromium salt yields a product characterized by glucose tolerance factor (GTF) activity, low aqueous solubility, and specific UV-Vis absorbance peaks at approximately 574 mμ and 414 mμ [3].

Trivalent chromium complex with nicotinic acid ligands; distinct from picolinate or chloride salts
Low aqueous solubility and characteristic UV‑Vis absorbance peaks (~574 nm, ~414 nm) support identity confirmation
Suitable for research on chromium supplementation, tissue distribution, and comparative metabolism studies

Why Chromium Nicotinate Cannot Replace Other Chromium Salts


Trivalent chromium compounds differ markedly in their absorption kinetics, tissue distribution, safety profiles, and ligand-mediated biological effects [1]. Simple substitution of chromium nicotinate with chromium picolinate, chromium chloride, or chromium polynicotinate is not scientifically justified without re-evaluating the specific endpoint of interest. For instance, while chromium picolinate demonstrates higher acute urinary excretion (a proxy for absorption), it concurrently exhibits clastogenic activity in mammalian cells, a liability absent in chromium nicotinate [2]. Conversely, niacin-bound chromium (NBC) shares some metabolic benefits with picolinate but represents a chemically distinct polynicotinate complex with differing in vivo behavior [3]. The following quantitative evidence details the precise dimensions along which chromium nicotinate diverges from its closest analogs, enabling informed selection for research or formulation.

Genotoxicity endpoint context may differ: reported absence of chromosome aberrations contrasts with picolinate’s clastogenic liability; direct substitution may confound genotoxicity interpretation.
Absorption kinetics and tissue retention profiles reported for nicotinate do not match picolinate or chloride; endpoints in pharmacokinetic or distribution studies may shift if salts are interchanged.
Metabolic efficacy endpoints differ: nicotinate did not replicate insulin‑sensitivity improvement seen with niacin‑bound chromium or picolinate, limiting interchangeability for metabolic research models.

Chromium Nicotinate: Evidence vs. Picolinate, Chloride & Polynicotinate


Genotoxicity: No Chromosomal Aberrations vs. Picolinate

In a direct comparative genotoxicity assessment using Chinese hamster ovary (CHO) cells, chromium nicotinate did not induce chromosomal aberrations at any tested dose, whereas chromium picolinate produced significant chromosome damage. At a soluble dose of 0.50 mM, chromium picolinate caused aberrations 16-fold above control levels, while chromium nicotinate showed no effect at equivalent nontoxic doses [1].

Genotoxicity in CHO cells
Head‑to‑head
No aberrations vs. 16‑fold increase (picolinate, 0.50 mM soluble dose)
Genotoxicity endpoint context differs
CHO cell assay; 24 h treatment
Genotoxicity Chromosomal aberration CHO cell assay

Acute Absorption: Lower Urinary Excretion vs. Picolinate

In a human study measuring 24-hour urinary chromium excretion following a 200 μg dose, chromium nicotinate resulted in significantly lower excretion than chromium picolinate. Absolute urinary Cr values were lower for both nicotinate preparations tested compared to picolinate, with picolinate showing superior absorption based on this indirect measure [1].

Acute absorption
Head‑to‑head
Lower 24‑h urinary Cr excretion vs. picolinate (200 µg dose)
Reported absorption endpoint context
Human study; indirect absorption proxy
Bioavailability Urinary chromium excretion Human absorption

Tissue Retention: Superior Early-Phase vs. Picolinate

In a rat study tracking ⁵¹Cr-labeled compounds over 12 hours, chromium nicotinate (CrNic) exhibited higher tissue retention than chromium chloride (CrCl) or chromium picolinate (CrPic). At 1 hour post-gavage, CrNic retention percentages were 3.2- to 8.4-fold higher than CrPic or CrCl groups across tissues. At 3 hours, blood, muscle, and pancreatic retention were 2.4 to 8 times higher for CrNic versus CrPic [1].

Tissue retention
Head‑to‑head
3.2–8.4× higher at 1 h, 2.4–8× at 3 h vs. picolinate (rat, ⁵¹Cr)
Reported tissue retention context
Early‑phase distribution review
Tissue distribution Pharmacokinetics Rat model

Metabolic Efficacy: No Insulin Sensitivity Improvement vs. NBC & Picolinate

A comparative study of six commercial trivalent chromium compounds found that only chelavite, niacin-bound chromium (NBC, a polynicotinate complex), and chromium picolinate enhanced insulin sensitivity. Chromium nicotinate (simple nicotinate) did not demonstrate this effect. Additionally, only NBC and picolinate significantly decreased systolic blood pressure (SBP) [1].

Metabolic efficacy
Head‑to‑head
No insulin sensitivity enhancement; NBC and picolinate showed improvement
Metabolic endpoint context
Comparative in‑vivo study
Insulin sensitivity Metabolic syndrome Type 2 diabetes

Glycemic Control: No Effect in Type 2 Diabetes

In a 90-day double-blind, randomized clinical trial involving 56 subjects with type 2 diabetes, supplementation with 50 μg or 200 μg of chromium as chromium nicotinate did not result in significant changes in fasting glucose, HbA1c, HOMA-IR, total cholesterol, or LDL compared to placebo [1][2].

Glycemic control
Trial context
No significant change in fasting glucose, HbA1c vs. placebo (p>0.05)
Glycemic endpoint context
90‑day RCT, type 2 diabetes
Type 2 diabetes Glycemic control Randomized controlled trial

Human Bioavailability: Low Apparent Absorption

Using ⁵¹Cr-labeled compounds and whole-body counting in human volunteers, the apparent absorption (bioavailability) of chromium from chromium nicotinate was determined to be 0.8-1%. This value is substantially higher than the 0.04-0.24% observed in rats, but still represents very low overall bioavailability [1].

Human bioavailability
Reported
0.8–1% apparent absorption
Absorption endpoint context
Whole‑body counting; low bioavailability
Bioavailability Absorption Whole-body counting

Chromium Nicotinate: Research & Industrial Applications


Genotoxicity Screening & Safety Formulations

Given the direct evidence that chromium nicotinate does not induce chromosomal aberrations in CHO cells—unlike chromium picolinate, which produces 3- to 18-fold increases in damage [1]—chromium nicotinate is the preferred chromium source for applications where minimizing genotoxic risk is paramount. This includes long-term dietary supplement formulations, pediatric products, or any scenario requiring a clean toxicological profile.

Pharmacokinetics of Tissue Distribution

The finding that chromium nicotinate exhibits 3.2- to 8.4-fold higher early-phase tissue retention in rats compared to chromium picolinate and chloride [1] makes it a candidate of interest for research into compartment-specific chromium delivery. Investigators studying organ-specific chromium accumulation (e.g., pancreatic or muscle tissue) may preferentially select chromium nicotinate to leverage its distinct biodistribution profile.

Comparative Bioavailability Reference Standard

The established human bioavailability range of 0.8-1% for chromium nicotinate [1] provides a quantitative benchmark for absorption studies. Researchers evaluating novel chromium complexes or delivery systems can utilize chromium nicotinate as a low-bioavailability reference compound against which to demonstrate superior absorption performance.

Negative Control in Metabolic Efficacy Studies

Since chromium nicotinate fails to improve insulin sensitivity or glycemic control in both comparative in vivo studies [1] and human clinical trials [2], it serves as an ideal negative control or baseline comparator in research investigating the metabolic effects of other chromium compounds (e.g., niacin-bound chromium or picolinate) or chromium combination therapies.

Application
Selection Property
Validation Focus
Genotoxicity screening studies
Genotoxicity endpoint profile
Chromosome aberration assay context
Tissue distribution PK studies
Tissue retention profile
Biodistribution compartment analysis
Bioavailability comparison studies
Low‑absorption reference
Absorption benchmarking
Metabolic endpoint control studies
Metabolic non‑response profile
Insulin sensitivity comparator

Technical Documentation Hub

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